molecular formula C5H10BrNO2 B14703585 1-Bromo-3-methyl-3-nitrobutane CAS No. 23101-98-6

1-Bromo-3-methyl-3-nitrobutane

Cat. No.: B14703585
CAS No.: 23101-98-6
M. Wt: 196.04 g/mol
InChI Key: BGSYPAWCMYERMA-UHFFFAOYSA-N
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Description

1-Bromo-3-methyl-3-nitrobutane is an organic compound with the molecular formula C5H10BrNO2 It is a nitroalkane derivative characterized by the presence of a bromine atom, a nitro group, and a methyl group attached to a butane backbone

Preparation Methods

The synthesis of 1-Bromo-3-methyl-3-nitrobutane can be achieved through several methods. One common approach involves the bromination of 3-methyl-3-nitrobutane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often focus on maintaining precise temperature control and efficient mixing to achieve high purity and consistency in the final product .

Chemical Reactions Analysis

1-Bromo-3-methyl-3-nitrobutane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-3-methyl-3-nitrobutane involves its reactivity due to the presence of both the bromine and nitro groups. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, influences the reactivity of adjacent carbon atoms, making them more susceptible to nucleophilic attack .

In biological systems, the compound may interact with enzymes that metabolize nitroalkanes, leading to the formation of reactive intermediates that can affect cellular processes .

Properties

IUPAC Name

1-bromo-3-methyl-3-nitrobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10BrNO2/c1-5(2,3-4-6)7(8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSYPAWCMYERMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCBr)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10BrNO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297609
Record name 1-Bromo-3-methyl-3-nitrobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23101-98-6
Record name Butane, 1-bromo-3-methyl-3-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116812
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-3-methyl-3-nitrobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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